3-(2-chloro-6-fluorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide
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Overview
Description
3-(2-chloro-6-fluorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide is a synthetic organic compound that belongs to the class of amides It features a complex structure with multiple functional groups, including a chlorinated and fluorinated aromatic ring, a benzodioxin moiety, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-6-fluorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the chlorinated and fluorinated aromatic ring, followed by the formation of the benzodioxin moiety. The final step involves the coupling of these intermediates with a propanamide group under specific reaction conditions such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloro-6-fluorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms in the aromatic ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
3-(2-chloro-6-fluorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other amides with chlorinated and fluorinated aromatic rings or those containing benzodioxin moieties. Examples include:
- 3-(2-chloro-6-fluorophenyl)-N-(piperidin-4-yl)propanamide
- 3-(2-chloro-6-fluorophenyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide
Uniqueness
The uniqueness of 3-(2-chloro-6-fluorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This could result in unique reactivity, binding affinity, or pharmacological effects.
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2-chloro-6-fluorophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClFNO3/c18-13-2-1-3-14(19)12(13)5-7-17(21)20-11-4-6-15-16(10-11)23-9-8-22-15/h1-3,11,15-16H,4-10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWIWRZABHNCHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)CCC3=C(C=CC=C3Cl)F)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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